molecular formula C14H14O2 B119875 (4-Methoxyphenyl)(phenyl)methanol CAS No. 720-44-5

(4-Methoxyphenyl)(phenyl)methanol

Cat. No. B119875
CAS RN: 720-44-5
M. Wt: 214.26 g/mol
InChI Key: BEGZWXVLBIZFKQ-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(phenyl)methanol is a compound that can be synthesized through the reaction of silanediols with aromatic aldehydes. The process involves the use of a rhodium catalyst to facilitate the addition of the silanediol to the aldehyde, resulting in the formation of the desired alcohol product.

Synthesis Analysis

The synthesis of (4-Methoxyphenyl)(phenyl)methanol has been demonstrated using ethyl(4-methoxyphenyl)silanediol and benzaldehyde as starting materials. A catalytic amount of a rhodium complex, specifically [Rh(OH)(cod)]2, is employed to catalyze the reaction. The reaction is carried out by stirring the mixture at 70°C for 24 hours, which yields (4-Methoxyphenyl)(phenyl)methanol with a 59% yield . This method showcases the effectiveness of rhodium-catalyzed reactions in the arylation and alkenylation of aromatic aldehydes using silanediols.

Molecular Structure Analysis

While the molecular structure of (4-Methoxyphenyl)(phenyl)methanol is not explicitly detailed in the provided papers, it can be inferred that the molecule consists of a phenyl group and a 4-methoxyphenyl group connected through a methanol bridge. The presence of the methoxy group may influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with the rhodium catalyst.

Chemical Reactions Analysis

The chemical reaction leading to the formation of (4-Methoxyphenyl)(phenyl)methanol involves the addition of a silanediol to an aromatic aldehyde. The process is catalyzed by a rhodium complex and can also lead to the formation of diarylketone as a byproduct at elevated temperatures. This byproduct is formed through a β-hydride elimination from an intermediary rhodium alkoxide . The reaction conditions, such as temperature and the presence of the rhodium catalyst, play a crucial role in determining the outcome of the reaction and the yield of the desired product.

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Asymmetric Synthesis of α-Hydroxy Esters

    (4-Methoxyphenyl)(phenyl)methanol has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating its potential in creating optically active compounds (Jung, Ho, & Kim, 2000).

  • Polymer Chemistry for Proton Exchange Membranes

    In the field of polymer chemistry, this compound has been incorporated into copoly(arylene ether sulfone)s for the development of proton exchange membranes, showing its applicability in fuel cell technology (Wang et al., 2012).

  • Antitubercular Activity Research

    It has been explored for its antitubercular activity against dormant Mycobacterium tuberculosis, highlighting its potential in medicinal chemistry and pharmacology (Honmore et al., 2016).

  • Cancer Treatment Research

    Studies have shown that derivatives of this compound inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in cancer cells, demonstrating its possible use in cancer therapy (Magalhães et al., 2013).

  • Molecular Crystal Structure Studies

    The compound's crystal structure has been analyzed to understand its molecular interactions and properties, contributing to the field of crystallography (Patterson, Glidewell, & Ferguson, 1998).

  • Corrosion Inhibition Research

    Derivatives of (4-Methoxyphenyl)(phenyl)methanol have been studied for their corrosion inhibition properties on mild steel, indicating their potential in materials science (Boutouil et al., 2019).

  • Photochemistry and Organic Synthesis

    Its derivatives have been investigated in the photochemistry of aromatic halides, showcasing its relevance in organic synthesis and photoreaction studies (Protti, Fagnoni, Mella, & Albini, 2004).

  • Catalysis and Organic Reactions

    (4-Methoxyphenyl)(phenyl)methanol has been used in Lewis-acid-catalyzed reactions, furthering its application in synthetic organic chemistry (Yao, Shi, & Shi, 2009).

Safety And Hazards

“(4-Methoxyphenyl)(phenyl)methanol” may be harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life . The U.S. National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) of 5 mg/m3 over an 8-hour workday .

properties

IUPAC Name

(4-methoxyphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGZWXVLBIZFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903232
Record name NoName_3861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30903232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)(phenyl)methanol

CAS RN

720-44-5
Record name 4-Methoxybenzhydrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybenzhydryl alcohol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720445
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Record name 720-44-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxybenzhydryl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.868
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Synthesis routes and methods

Procedure details

Solid NaBH4 (2.55 g, 0.067 mol) was added portion-wise to a solution of p-methoxybenzophenone (25.14 g, 0.118 mol) in MeOH (150 mL) at room temperature over 10 min. After the exothermic reaction had subsided, the reaction mixture was stirred at room temperature for 2 h. TLC (SiO2, CHCl3) indicated incomplete reaction; therefore, additional NaBH4 (2.55 g) was added and the reaction mixture was stirred at room temperature an additional 2 h. The MeOH was evaporated and the residue partitioned between water (100 mL) and CH2Cl2 (100 mL). The layers were separated, and the aqueous layer was extracted with CH2Cl2 (200 mL). The combined organic layers were dried (Na2SO4), filtered and evaporated to give the alcohol (25.24 g, 99%) as a white solid: m.p. 66-67° C. The structure was confirmed by 1H--NMR in CDCl3.
Name
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
25.14 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.55 g
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
T Fujii, T Koike, A Mori, K Osakada - Synlett, 2002 - thieme-connect.com
Arylation and alkenylation of aromatic aldehydes with silanediols is shown to proceed by use of a catalytic amount of rhodium complex. Treatment of ethyl (4-methoxyphenyl) silanediol …
Number of citations: 36 www.thieme-connect.com
C Miao, H Zhuang, Y Wen, F Han… - European Journal of …, 2019 - Wiley Online Library
Thioethers as important building blocks have been usually found in organic synthesis. Herein, a series of long chained acid‐functionalized ionic liquids derived from pyrrolidine were …
PM Jadhav - academia.edu
Benzophenone and diphenyl ether derivatives are important compounds because of their biological activities and materialistic applications. Such compounds have also been isolated …
Number of citations: 3 www.academia.edu
J Wu, Y Liu, P Liu, C Gu - Letters in Organic Chemistry, 2017 - ingentaconnect.com
Background: The oxidation of benzylic alcohols to carbonyl compounds is a fundamental reaction in organic synthesis. In traditional oxidation processes, a large amount of toxic and …
Number of citations: 3 www.ingentaconnect.com
Y Wang, H Zong, H Huang, L Song - Tetrahedron: Asymmetry, 2017 - Elsevier
In this investigation, chiral thiophosphoramide 3d was easily prepared from chiral (1R,2R)-1,2-diphenylethylenediamine and then applied as an efficient chiral ligand in the catalytic …
Number of citations: 12 www.sciencedirect.com
S Kamble, S More, C Rode - New Journal of Chemistry, 2016 - pubs.rsc.org
A simple protocol for the selective azidation of alcohols is developed using a solid acid hybrid of a povidone and phosphotungstic acid (PVP–PWA) using azidotrimethylsilane as an …
Number of citations: 14 pubs.rsc.org
N Ajvazi, S Stavber - Catalysts, 2022 - mdpi.com
We report an efficient and selective methodology for the direct cross-coupling of alcohols with N-nucleophiles mediated by N-iodosuccinimide (NIS) as the non-metal, commercially …
Number of citations: 3 www.mdpi.com
L Pisani, C Bochicchio, S Superchi… - European Journal of …, 2014 - Wiley Online Library
The preparation of new chiral amino alcohols that possess a flexible biphenylazepine moiety and can work as tropos catalysts, is presented. In these compounds, the sign of the …
J Regier, R Maillet, Y Bolshan - European Journal of Organic …, 2019 - Wiley Online Library
Benzhydryl alcohols were converted into their corresponding diarylazidomethane analogues using azidotrimethylsilane (TMSN 3 ) in the presence of a catalytic amount of a Brønsted …
S Zhang, S Perveen, Y Ouyang, L Xu… - Angewandte Chemie …, 2022 - Wiley Online Library
A new class of chiral 2,2′‐bipyridine ligands, SBpy, featuring minimized short‐range steric hindrance and structural tunability was rationally designed and developed, and the …
Number of citations: 21 onlinelibrary.wiley.com

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